molecular formula C7H12Cl2N4 B1530452 N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride CAS No. 1380300-74-2

N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride

Cat. No.: B1530452
CAS No.: 1380300-74-2
M. Wt: 223.1 g/mol
InChI Key: NIYSIONKJIHCDD-UHFFFAOYSA-N
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Description

“N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride” is a chemical compound with a molecular weight of 223.1 . It is a versatile compound with immense potential in scientific research.


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10N4.2ClH/c8-7-10-2-1-6 (11-7)5-3-9-4-5;;/h1-2,5,9H,3-4H2, (H2,8,10,11);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The compound’s storage temperature is at room temperature .

Scientific Research Applications

Synthesis and Biological Evaluation

N-(Azetidin-3-yl)pyrimidin-2-amine derivatives have been synthesized and evaluated for their potential as antidepressant and nootropic agents. For instance, compounds exhibiting the 2-azetidinone skeleton showed significant activity in central nervous system (CNS) applications, suggesting this structure's viability as a CNS active agent for therapeutic use (Asha B. Thomas et al., 2016). This highlights the importance of azetidinone analogues in developing more potent and safer CNS-active medications.

Antimicrobial and Antitubercular Activities

Further extending its applications, some new pyrimidine-azetidinone analogues were synthesized and tested for their antioxidant, in vitro antimicrobial, and antitubercular activities. These compounds demonstrated significant antimicrobial activity against various bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis, indicating their potential in designing antibacterial and antituberculosis agents (M. Chandrashekaraiah et al., 2014).

Chemical Synthesis and Transformation

On the chemical synthesis front, N-arylpyrimidin-2-amine derivatives were synthesized using a palladium catalyst, showcasing the compound's utility in preparing new heterocyclic compounds. This method could be widely employed for the preparation of heterocyclic compounds, demonstrating the versatility of N-(Azetidin-3-yl)pyrimidin-2-amine derivatives in chemical synthesis (I. El-Deeb et al., 2008).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Mechanism of Action

Target of Action

N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride is a potent inhibitor of the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .

Mode of Action

The compound interacts with PLK4, inhibiting its activity. This interaction disrupts the normal function of PLK4, which is crucial for centriole duplication . The inhibition of PLK4 by this compound leads to changes in cell cycle progression and can induce apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the centriole duplication pathway. By inhibiting PLK4, the compound disrupts the normal duplication of centrioles, which are essential components of the cell’s cytoskeleton . This disruption can lead to cell cycle arrest and apoptosis .

Pharmacokinetics

Similar compounds have shown good plasma stability and liver microsomal stability . These properties suggest that this compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.

Result of Action

The inhibition of PLK4 by this compound can lead to cell cycle arrest and apoptosis . This can result in the death of cancer cells, which often overexpress PLK4 . Therefore, the compound has potential therapeutic value in the treatment of cancer.

Biochemical Analysis

Biochemical Properties

N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a partial agonist for the histamine H3 receptor, which is involved in neurotransmission and cognitive functions . The compound’s interaction with the receptor modulates the release of neurotransmitters, thereby affecting brain function.

Cellular Effects

This compound exhibits notable effects on different cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has shown antiproliferative activity against breast cancer cells by inhibiting the serine/threonine protein kinase PLK4, which is crucial for centriole duplication and genome integrity . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with specific biomolecules, enzyme inhibition, and changes in gene expression. As a partial agonist of the histamine H3 receptor, it binds to the receptor and modulates its activity, leading to altered neurotransmitter release . Additionally, its inhibition of PLK4 disrupts centriole duplication, resulting in cell cycle arrest and apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits good plasma stability and liver microsomal stability, with a half-life of over 289.1 minutes and 145 minutes, respectively . These properties suggest that it remains active for extended periods, allowing for prolonged observation of its effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as improved cognitive function and reduced cancer cell proliferation . At higher doses, it may cause toxic or adverse effects, including potential neurotoxicity and hepatotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. For example, it has shown weak activity on cytochrome P450 enzymes, which are responsible for drug metabolism . This interaction affects the compound’s metabolic stability and clearance from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments are influenced by these interactions . Understanding its transport and distribution is crucial for optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization plays a vital role in its biochemical and cellular effects.

Properties

IUPAC Name

N-(azetidin-3-yl)pyrimidin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4.2ClH/c1-2-9-7(10-3-1)11-6-4-8-5-6;;/h1-3,6,8H,4-5H2,(H,9,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYSIONKJIHCDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)NC2=NC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380300-74-2
Record name N-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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